

1-(4-Methylbenzoyl)piperazine chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-(4-Methylbenzoyl)piperazine**

Cat. No.: **B039415**

[Get Quote](#)

An In-depth Technical Guide to 1-(4-Methylbenzoyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of **1-(4-Methylbenzoyl)piperazine**, a compound of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

1-(4-Methylbenzoyl)piperazine, also known as (4-methylphenyl)(piperazin-1-yl)methanone, is a derivative of piperazine featuring a 4-methylbenzoyl group attached to one of the nitrogen atoms of the piperazine ring.

Chemical Structure:

Caption: Chemical structure of **1-(4-Methylbenzoyl)piperazine**.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of **1-(4-Methylbenzoyl)piperazine**. It is important to note that some of these values are predicted and should be confirmed by experimental data.

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₆ N ₂ O	[1]
Molecular Weight	204.27 g/mol	[1]
CAS Number	111752-26-2	[1]
Appearance	White to off-white solid	-
Melting Point	Not available	-
Boiling Point	368.9 °C at 760 mmHg (Predicted)	[2]
Density	1.093 g/cm ³ (Predicted)	[2]
pKa	8.39 ± 0.10 (Predicted)	[1]
Flash Point	176.9 °C (Predicted)	[2]
Solubility	Soluble in organic solvents such as dichloromethane and methanol.	-

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of **1-(4-Methylbenzoyl)piperazine**. While experimental spectra are not readily available in the public domain, the expected spectral features are outlined below based on the chemical structure.

¹H NMR Spectroscopy (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum is expected to show signals corresponding to the protons of the 4-methylbenzoyl group and the piperazine ring.

Protons	Expected Chemical Shift (ppm)	Multiplicity	Integration
Aromatic protons (benzoyl ring)	7.2 - 7.4	Multiplet	4H
Piperazine protons (adjacent to C=O)	~3.7	Triplet	4H
Piperazine protons (adjacent to NH)	~2.9	Triplet	4H
Methyl protons (-CH ₃)	~2.4	Singlet	3H
Piperazine NH proton	Variable	Broad singlet	1H

¹³C NMR Spectroscopy (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

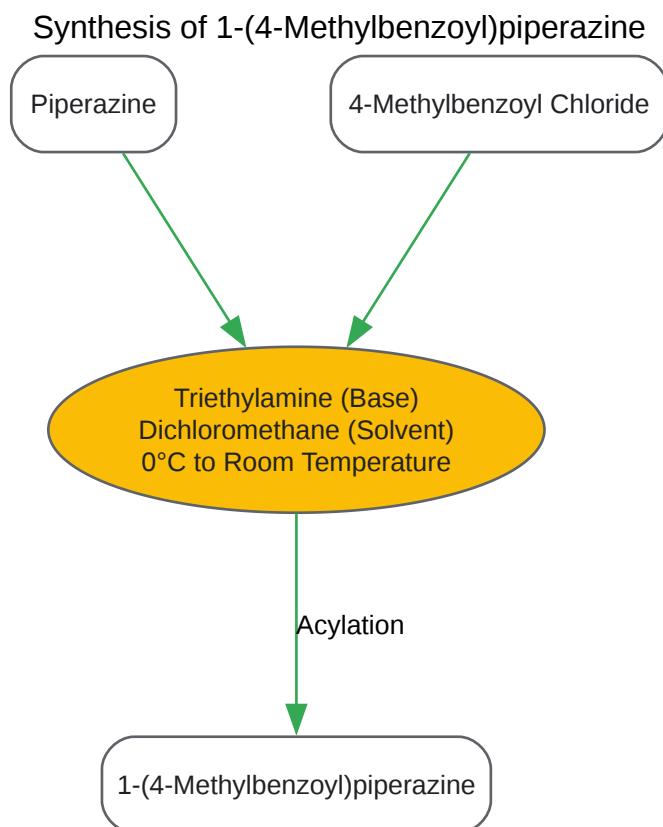
Carbon Atom	Expected Chemical Shift (ppm)
Carbonyl carbon (C=O)	~170
Aromatic carbons (C-N and C-CH ₃)	135 - 140
Aromatic carbons (CH)	128 - 130
Piperazine carbons (adjacent to C=O)	~45
Piperazine carbons (adjacent to NH)	~46
Methyl carbon (-CH ₃)	~21

IR Spectroscopy (Infrared Spectroscopy)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
N-H stretch (piperazine)	3300 - 3500	Medium, broad
C-H stretch (aromatic)	3000 - 3100	Medium
C-H stretch (aliphatic)	2850 - 3000	Medium
C=O stretch (amide)	1630 - 1680	Strong
C=C stretch (aromatic)	1450 - 1600	Medium
C-N stretch	1200 - 1350	Medium

Mass Spectrometry (MS)


Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak $[M+H]^+$ would be at m/z 205.1335.[\[3\]](#)

Experimental Protocols

Synthesis of 1-(4-Methylbenzoyl)piperazine

A common method for the synthesis of **1-(4-Methylbenzoyl)piperazine** is the acylation of piperazine with 4-methylbenzoyl chloride.

Reaction Scheme:

[Click to download full resolution via product page](#)

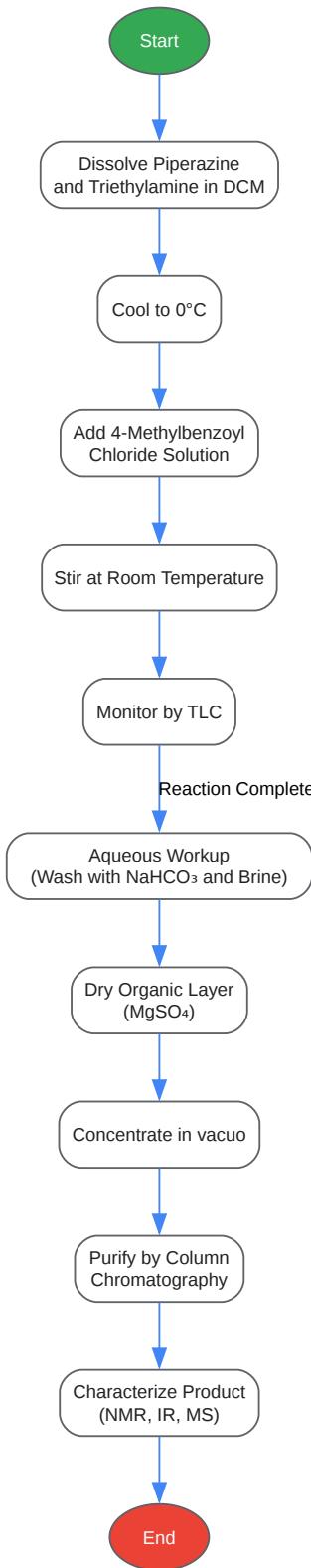
Caption: Synthesis of **1-(4-Methylbenzoyl)piperazine** via acylation.

Materials:

- Piperazine
- 4-Methylbenzoyl chloride
- Triethylamine
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate

- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:


- In a round-bottom flask, dissolve piperazine (1.0 equivalent) in anhydrous dichloromethane.
- Add triethylamine (1.1 equivalents) to the solution and stir the mixture at room temperature.
- Cool the mixture to 0 °C in an ice bath.
- Slowly add a solution of 4-methylbenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the cooled mixture.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure **1-(4-Methylbenzoyl)piperazine**.

Characterization: The structure and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, IR, and mass spectrometry, and compared with the expected data.

Logical Relationships in Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

Experimental Workflow for Synthesis and Purification

[Click to download full resolution via product page](#)

Caption: Logical workflow for the synthesis and purification of **1-(4-Methylbenzoyl)piperazine**.

This guide provides a foundational understanding of **1-(4-Methylbenzoyl)piperazine** for research and development purposes. Experimental validation of the predicted properties and detailed spectroscopic analysis are recommended for any application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [1-(4-Methylbenzoyl)piperazine chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b039415#1-4-methylbenzoyl-piperazine-chemical-properties-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com